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molecular formula C11H10N2O4 B8391077 methyl 2-(7-nitro-1H-indol-1-yl)acetate

methyl 2-(7-nitro-1H-indol-1-yl)acetate

Cat. No. B8391077
M. Wt: 234.21 g/mol
InChI Key: YDUMZMUVMTUPCS-UHFFFAOYSA-N
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Patent
US09024027B2

Procedure details

To a solution of 7-nitro-1H-indole (0.5 g, 3.08 mmol) in dry CH3CN (20 ml), K2CO3 (0.511 g, 3.70 mmol) was added at room temperature. After 10 minutes, methyl 2-bromoacetate (0.343 ml, 3.70 mmol) was added dropwise, and the reaction was refluxed for 24 hours. Additional K2CO3 (0.511 g, 3.70 mmol) and methyl 2-bromoacetate (0.343 ml, 3.70 mmol) were added, and the stirring was prolonged for further 16 hours. The reaction was cooled at room temperature and the solvent was evaporated under vacuum. The resulting crude was partitioned between water and DCM; the organic phase was dried over sodium sulfate and evaporated under vacuum. The crude was purified by flash column chromatography on silica gel (hexane:ethyl acetate=9:1) affording methyl 2-(7-nitro-1H-indol-1-yl)acetate that crystallizes on standing (0.37 g, 1.580 mmol, 51% yield). MS/ESI+ 234.9 [MH]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.511 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.343 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.511 g
Type
reactant
Reaction Step Three
Quantity
0.343 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][CH:10]=[CH:9]2)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:20][C:21]([O:23][CH3:24])=[O:22]>CC#N>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[N:11]([CH2:20][C:21]([O:23][CH3:24])=[O:22])[CH:10]=[CH:9]2)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=CNC12
Name
Quantity
0.511 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0.343 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
0.511 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.343 mL
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 24 hours
Duration
24 h
WAIT
Type
WAIT
Details
the stirring was prolonged for further 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting crude was partitioned between water and DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash column chromatography on silica gel (hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C2C=CN(C12)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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